4-メチル-6-オキソ-2-スルファニル-1,6-ジヒドロピリジン-3-カルボニトリル, モルホリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine is a useful research compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ピリミジン誘導体の合成

この化合物は、様々なピリミジン誘導体を合成するための前駆体として役立ちます。ピリミジン塩基は、核酸の重要な構成要素であり、幅広い生物学的活性を示しています。 修飾されたピリミジンヌクレオシドは、癌、結核、HIVなどの疾患の治療に有効であることが示されています .

抗癌研究

この化合物の構造モチーフは、癌細胞株に対して試験された分子に見られます。 その誘導体は、癌細胞内の特定の経路を標的にするように設計することができ、新たな抗癌剤開発のための道を開きます .

抗けいれん作用

この化合物から合成できる6-メチル-2-チオウラシルの誘導体は、抗けいれん作用を持つS-アルキル誘導体の作成に使用されてきました。 この用途は、てんかんやその他の発作性疾患の治療法の開発において重要です .

有機合成

有機化学では、この化合物は脂肪族アミンと反応させることにより、アセトアミドを合成するために使用できます。 この反応は、医薬品化学における潜在的な用途を持つ、様々な有機化合物を生成するために役立ちます .

ヌクレオチド合成

この化合物は、ペプチドにおける分子内S–S結合の形成を誘導することができ、これは新しいヌクレオチドを合成するための重要なステップです。 この用途は、生化学と分子生物学の研究を進める上で不可欠です .

化学研究

化学試薬として、この化合物は、スルファニル基を含む反応の選択性を研究するために使用できます。 これらの反応を理解することは、化学製造におけるより効率的な合成経路の開発につながる可能性があります .

作用機序

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to participate in various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

生化学分析

Biochemical Properties

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as human uridine phosphorylase-1 (hUP1), which is involved in the metabolism of uridine . The inhibition of hUP1 by 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine leads to an increase in intracellular uridine levels, affecting various cellular processes. Additionally, this compound can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function.

Cellular Effects

The effects of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine on cellular processes are diverse and depend on the type of cells being studied. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. In non-cancerous cells, 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine can modulate immune responses by influencing the production of cytokines and other signaling molecules.

Molecular Mechanism

At the molecular level, 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as mentioned earlier with hUP1. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression. The sulfanyl group in the compound allows it to form disulfide bonds with cysteine residues in proteins, resulting in structural changes that can either inhibit or activate protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression. These effects are often reversible upon removal of the compound, indicating that its impact on cells is dependent on continuous exposure.

Dosage Effects in Animal Models

The effects of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs, leading to oxidative stress and cellular damage. Threshold effects have also been noted, where a certain dosage is required to achieve a significant biochemical response.

Metabolic Pathways

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The compound can also affect metabolic flux by altering the levels of key metabolites, such as uridine and its derivatives.

Transport and Distribution

The transport and distribution of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and function. The distribution of the compound is also influenced by its lipophilicity, which allows it to cross cell membranes and reach various subcellular compartments.

Subcellular Localization

The subcellular localization of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine is critical for its activity and function. The compound has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . It can also be found in the nucleus, where it interacts with DNA and RNA, leading to changes in gene expression. The targeting of the compound to specific subcellular compartments is facilitated by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to its site of action.

生物活性

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, commonly referred to as morpholine, is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure

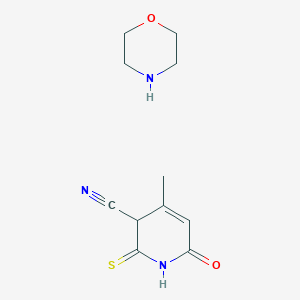

The compound can be described by the following structural formula:

This structure includes a dihydropyridine ring with a carbonitrile and sulfanyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has been investigated in various studies, revealing several important pharmacological effects:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that morpholine derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Enzyme Inhibition : Notably, it has been studied as an inhibitor of carbonic anhydrase (CA-II), an enzyme critical for maintaining acid-base balance in biological systems .

The mechanism by which 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile exerts its effects primarily involves the inhibition of specific enzymes. For instance, the inhibition of carbonic anhydrase involves binding to the active site of the enzyme, thereby blocking its catalytic activity. This action can lead to various physiological effects, including alterations in pH regulation and ion transport across cell membranes .

Study 1: Carbonic Anhydrase Inhibition

A study focused on the synthesis and evaluation of morpholine-based thiazole derivatives found that certain modifications to the structure enhanced inhibitory potency against bovine CA-II. The most potent derivative exhibited an IC50 value of 14.68 μM, indicating strong inhibitory activity . This suggests that structural variations can significantly influence biological activity.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of morpholine derivatives against various bacterial strains. Results showed that these compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Study 3: Antioxidant Potential

In vitro assays demonstrated that 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile possesses notable antioxidant activity. This was attributed to its ability to scavenge free radicals and reduce oxidative damage in cellular models .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-methyl-6-oxo-2-sulfanylidene-3H-pyridine-3-carbonitrile;morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS.C4H9NO/c1-4-2-6(10)9-7(11)5(4)3-8;1-3-6-4-2-5-1/h2,5H,1H3,(H,9,10,11);5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKFLGWLLNDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=S)C1C#N.C1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。